Lacto-N-tetraose (LNT) is a complex carbohydrate classified as a human milk oligosaccharide (HMO) [, ]. HMOs are the third most abundant component in human milk after lactose and lipids, and LNT is one of the most dominant core structures found in HMOs [, , ]. LNT is found in higher concentrations in the milk of women delivering at term compared to those delivering preterm, but displays higher variability in the latter group []. It serves as a precursor for more complex HMOs through fucosylation and sialylation []. Although LNT itself offers no nutritive value to infants, it is believed to contribute significantly to their health due to its prebiotic and protective properties [].
Lacto-N-tetraose is classified as a non-digestible carbohydrate and a prebiotic. It belongs to the family of oligosaccharides that are abundant in human breast milk, where concentrations can reach 10–15 g/L during lactation. Other sources of similar oligosaccharides include cow's milk and certain plant-derived products, although the structure and composition may vary significantly from those found in human milk .
The synthesis of lacto-N-tetraose can be achieved through enzymatic transglycosylation processes, utilizing various glycosyltransferases. The most common method involves the use of β-galactosidase enzymes derived from microbial sources such as Aspergillus oryzae or Bacillus circulans. These enzymes facilitate the transfer of galactose units from lactose to N-acetylglucosamine, forming lacto-N-tetraose.
Key Parameters:
Alternative synthetic routes include chemical synthesis methods, although these are less common due to complexity and lower yields compared to enzymatic processes .
Lacto-N-tetraose has a specific molecular structure characterized by its glycosidic linkages. The chemical structure can be represented as:
This notation indicates the arrangement of monosaccharides:
The molecular weight of lacto-N-tetraose is approximately 675 Da, and its empirical formula is C_{12}H_{21}N_{1}O_{11} .
Lacto-N-tetraose participates in several biochemical reactions, primarily involving its interaction with gut microbiota. It acts as a substrate for specific bacteria that ferment oligosaccharides, producing beneficial short-chain fatty acids.
The mechanism of action of lacto-N-tetraose primarily revolves around its prebiotic properties. By serving as a food source for beneficial gut bacteria, it enhances their growth and activity. This process leads to:
Research indicates that lacto-N-tetraose may also modulate immune responses by interacting with immune cells in the gut .
Lacto-N-tetraose exhibits several notable physical and chemical properties:
Lacto-N-tetraose has several scientific applications:
Lacto-N-tetraose (LNT) is a neutral oligosaccharide with the molecular formula C₂₆H₄₅NO₂₁ and a molar mass of 707.632 g·mol⁻¹. As a core human milk oligosaccharide (HMO), it consists of four monosaccharide units: galactose (Gal), N-acetylglucosamine (GlcNAc), galactose (Gal), and glucose (Glc) in a linear sequence. Its systematic IUPAC name is:N-[(2S,3R,4R,5S,6R)-2-{[(2R,3S,4S,5R,6S)-3,5-Dihydroxy-2-(hydroxymethyl)-6-{[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxy}oxan-4-yl]oxy}-5-hydroxy-6-(hydroxymethyl)-4-{[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-3-yl]acetamide [1] [5].
The abbreviated biochemical notation for LNT is Galβ1-3GlcNAcβ1-3Galβ1-4Glc, reflecting its type I chain classification due to the β1-3 linkage between the terminal galactose and N-acetylglucosamine [1] [7]. This distinguishes it from type II chains (e.g., LNnT), which feature β1-4 linkages.
LNT features a conserved tetrasaccharide backbone with specific glycosidic linkages:
This configuration forms the lacto-N-biose (LNB) motif (Galβ1-3GlcNAc) at the non-reducing end, which serves as a critical recognition site for bacterial adhesins and human lectins [7] [9]. The glucose residue at the reducing end exists in equilibrium between α- and β-anomers, classifying LNT as a reducing sugar [1] [5].
Table 1: Glycosidic Linkage Configuration in LNT
Monosaccharide Sequence | Glycosidic Bond | Bond Type | Functional Role |
---|---|---|---|
Galactose (non-reducing end) | β(1→3) | Type I | Bacterial receptor |
N-acetylglucosamine | β(1→3) | Type I | Structural rigidity |
Galactose (internal) | β(1→4) | Lactose core | Metabolic stability |
Glucose (reducing end) | Open-chain | Reducing end | Anomeric reactivity |
LNT and LNnT are structural isomers sharing the identical molecular formula (C₂₆H₄₅NO₂₁) but differing in a single glycosidic linkage:
This distinction confers divergent biological properties:
Table 2: Structural and Functional Differences Between LNT and LNnT
Characteristic | LNT | LNnT |
---|---|---|
Non-reducing end disaccharide | Lacto-N-biose (Galβ1-3GlcNAc) | N-Acetyllactosamine (Galβ1-4GlcNAc) |
Classification | Type I HMO | Type II HMO |
Abundance in human milk | ~55% of total HMOs | <5% of total HMOs |
Bifidobacterium infantis growth efficiency | High (efficient acetate/lactate production) | Low (formate/ethanol byproducts) |
Core structure for fucosylation | Yes (e.g., LNFP I) | Limited |
Nuclear Magnetic Resonance (NMR)
¹H and ¹³C NMR are definitive for characterizing LNT’s anomeric configurations and linkage positions. Key resonances include:
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)
This technique separates LNT from complex HMO mixtures using a gradient NaOH/NaOAc eluent. LNT elutes at 12.3 min under standard conditions (CarboPac PA200 column), enabling quantification in milk/fecal samples with ≤5% variability [3] [6].
Porous Graphitized Carbon Liquid Chromatography–Mass Spectrometry (PGC-LC–MS)
PGC-LC resolves isomers like LNT/LNnT based on hydrophobic interactions. LNT shows m/z 707.25 [M-H]⁻ in negative-ion mode, with diagnostic fragments at m/z 504 (loss of Hex), m/z 342 (loss of HexNAc), and m/z 179 (Hex-Hex) [3] [8].
Table 3: Analytical Methods for LNT Characterization
Method | Key Parameters | LNT-Specific Features | Resolution Capability |
---|---|---|---|
¹H NMR | 600 MHz, D₂O, 25°C | δ 2.05 ppm (NAc), δ 4.50 ppm (Galβ1-3) | Confirms anomericity |
HPAEC-PAD | CarboPac PA200, NaOH/NaOAc gradient | Retention time: 12.3 min | Separates neutral HMOs |
PGC-LC–MS | PGC column, acetonitrile/water + 0.1% FA | m/z 707.25 [M-H]⁻; MS² fragments: 504, 342 | Distinguishes LNT/LNnT isomers |
HPLC-MS | Amide column, ACN/H₂O | Co-elution with authentic standard | Quantifies in biological matrices |
CAS No.: 11033-22-0
CAS No.: 25596-24-1
CAS No.: 67259-17-0
CAS No.:
CAS No.: 63818-94-0
CAS No.: 916610-55-4